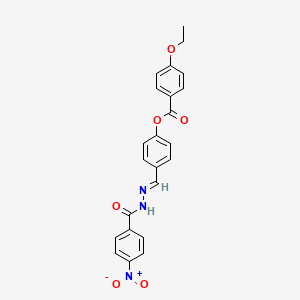
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H19N3O6 and a molecular weight of 433.424 g/mol . This compound is characterized by the presence of nitrobenzoyl and ethoxybenzoate groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl hydrazone intermediate, which is then reacted with ethoxybenzoic acid under specific conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the ethoxybenzoate group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate include:
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Differing by the presence of a methoxy group instead of an ethoxy group.
4-(2-(4-Nitrobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Featuring an iodine atom in place of the ethoxy group.
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Differing by the position of the nitro group on the benzoyl ring.
These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
769142-87-2 |
|---|---|
Molecular Formula |
C23H19N3O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-2-31-20-13-7-18(8-14-20)23(28)32-21-11-3-16(4-12-21)15-24-25-22(27)17-5-9-19(10-6-17)26(29)30/h3-15H,2H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
AVCUEXRDKCDHOK-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















